molecular formula C7H11ClO2S B15271849 (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride

Cat. No.: B15271849
M. Wt: 194.68 g/mol
InChI Key: LUQXFQXMGLMKEQ-JEAXJGTLSA-N
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Description

(1S,4R)-Bicyclo[221]heptane-2-sulfonyl chloride is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane framework with a sulfonyl chloride functional group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chloride reagents. One common method is the chlorosulfonation of bicyclo[2.2.1]heptane using chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group.

    Oxidation Reactions: Performed in aqueous or organic solvents, depending on the solubility of the reactants and products.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid Derivatives: Formed by oxidation reactions.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is used as a building block for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its sulfonyl chloride group can react with nucleophilic residues in proteins, making it a useful tool for labeling and modifying biomolecules.

Medicine

In medicine, derivatives of this compound have been investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors, receptor antagonists, or antimicrobial agents, depending on their specific chemical modifications.

Industry

In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it suitable for various applications, including the manufacture of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable sulfonamide, sulfonate ester, or sulfonothioate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure but with a carboxylic acid functional group.

    Bicyclo[2.2.1]heptane-2-methanol: Similar bicyclic structure but with a hydroxymethyl functional group.

    Bicyclo[2.2.1]heptane-2-amine: Similar bicyclic structure but with an amino functional group.

Uniqueness

(1S,4R)-Bicyclo[221]heptane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and chemical properties

Properties

Molecular Formula

C7H11ClO2S

Molecular Weight

194.68 g/mol

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl chloride

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1

InChI Key

LUQXFQXMGLMKEQ-JEAXJGTLSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2S(=O)(=O)Cl

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)Cl

Origin of Product

United States

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